1-(4-Bromophenyl)cyclopentan-1-ol
Overview
Description
1-(4-Bromophenyl)cyclopentan-1-ol is a chemical compound belonging to the family of cyclopentanols. It is characterized by a cyclopentane ring substituted with a hydroxyl group and a bromophenyl group at the 1-position. This compound has a molecular formula of C11H13BrO and a molecular weight of 241.12 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopentan-1-ol can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with cyclopentanone in the presence of a base, followed by reduction of the resulting intermediate to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Reduction Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
1-(4-Bromophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
Products: Corresponding ketone or carboxylic acid
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents
Products: Corresponding alcohol
Substitution:
Reagents: Nucleophiles such as amines, thiols
Conditions: Solvent such as dimethylformamide or tetrahydrofuran
Products: Substituted derivatives
Scientific Research Applications
1-(4-Bromophenyl)cyclopentan-1-ol has several scientific research applications:
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development.
- Studied for its pharmacological effects on various biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
- 1-(4-Chlorophenyl)cyclopentan-1-ol
- 1-(4-Fluorophenyl)cyclopentan-1-ol
- 1-(4-Methylphenyl)cyclopentan-1-ol
These compounds share a similar cyclopentanol structure but differ in the substituent on the phenyl ring. The presence of different halogens or alkyl groups can influence their chemical reactivity, biological activity, and physical properties. This compound is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activity.
Biological Activity
1-(4-Bromophenyl)cyclopentan-1-ol is a compound characterized by its unique cyclopentanol structure substituted with a bromophenyl group. This configuration not only influences its chemical properties but also its potential biological activities. The molecular formula of this compound is C₉H₉BrO, with a molecular weight of 213.07 g/mol. Its synthesis and applications in pharmaceuticals and other fields are of significant interest due to the presence of the bromine substituent, which can enhance biological reactivity.
The compound's structure allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry. The bromine atom can participate in various chemical reactions, potentially leading to bioactive derivatives.
Property | Value |
---|---|
Molecular Formula | C₉H₉BrO |
Molecular Weight | 213.07 g/mol |
Structure Type | Cyclopentanol Derivative |
Key Features | Bromophenyl substitution |
Biological Activity
Research on the biological activity of this compound is still emerging, but several studies indicate potential pharmacological effects:
Case Studies and Research Findings
Recent studies have explored the synthesis and potential applications of this compound:
- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently. Characterization techniques such as NMR and mass spectrometry confirm the successful synthesis and purity of the compound.
- Comparative Analysis : Research comparing this compound with other halogenated cyclopentanol derivatives indicates that the bromine substituent significantly affects reactivity and biological activity.
- Potential Applications : The compound has been identified as a potential intermediate in drug synthesis, particularly in developing new antimicrobial agents or anticancer drugs.
Future Research Directions
To fully understand the biological activity of this compound, further research is necessary:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound will provide deeper insights into its therapeutic potential.
- Mechanistic Studies : Investigating the molecular mechanisms through which this compound exerts its biological effects will be crucial for its development as a pharmaceutical agent.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZRQJDHKLSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.